
Hydrogen tetrafluoroboranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen tetrafluoroboranium, also known as tetrafluoroborate, is an inorganic compound with the chemical formula H[BF4]. It is a colorless liquid that is highly soluble in water and other solvents. This compound is widely used in various chemical processes due to its strong acidity and ability to act as a catalyst in numerous reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrogen tetrafluoroboranium can be synthesized through the reaction of boron trifluoride (BF3) with hydrogen fluoride (HF). The reaction typically occurs in an aqueous medium, resulting in the formation of H[BF4]. The reaction is as follows: [ \text{BF}_3 + \text{HF} \rightarrow \text{H[BF}_4\text{]} ]
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of boron trifluoride with hydrogen fluoride in specialized reactors. The process is carefully controlled to ensure the purity and concentration of the final product. The reaction conditions typically involve temperatures around 250°C .
Analyse Chemischer Reaktionen
Types of Reactions: Hydrogen tetrafluoroboranium undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form other boron-containing compounds.
Substitution: It can participate in substitution reactions, where the tetrafluoroborate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boron oxides and fluorides.
Reduction: Boron hydrides.
Substitution: Various borate salts
Wissenschaftliche Forschungsanwendungen
Tetrafluoroboran(I)-säure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Katalysator in der organischen Synthese eingesetzt, insbesondere bei Alkylierungs- und Polymerisationsreaktionen.
Biologie: Es wird zur Untersuchung von Enzymmechanismen und Proteinfaltung verwendet.
Medizin: Es wird bei der Entwicklung bestimmter Pharmazeutika und diagnostischer Mittel eingesetzt.
Industrie: Es wird bei der Herstellung von hochreinen Borverbindungen und als Elektrolyt in elektrochemischen Zellen eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von Tetrafluoroboran(I)-säure beinhaltet seine starke Säure und die Fähigkeit, Protonen zu spenden. Es interagiert mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Proteinen, indem es bestimmte funktionelle Gruppen protoniert. Diese Protonierung kann die Struktur und Funktion der Zielmoleküle verändern, was zu Veränderungen in ihrer Aktivität und ihrem Verhalten führt .
Ähnliche Verbindungen:
Fluoroborsäure (H[BF4]): Ähnlich in Struktur und Eigenschaften, existiert aber typischerweise als Lösung in Wasser oder anderen Lösungsmitteln.
Hexafluorophosphorsäure (H[PF6]): Eine weitere starke Säure mit ähnlichen Anwendungen in der Katalyse und Elektrochemie.
Trifluormethansulfonsäure (CF3SO3H): Bekannt für ihre starke Säure und ihre Verwendung in der organischen Synthese
Einzigartigkeit: Tetrafluoroboran(I)-säure ist einzigartig aufgrund der Kombination von starker Säure und Stabilität. Im Gegensatz zu einigen anderen starken Säuren stellt sie keine signifikanten oxidativen Gefahren dar, was sie in verschiedenen industriellen und Laborumgebungen sicherer handhabbar macht .
Wirkmechanismus
The mechanism of action of hydrogen tetrafluoroboranium involves its strong acidity and ability to donate protons. It interacts with various molecular targets, including enzymes and proteins, by protonating specific functional groups. This protonation can alter the structure and function of the target molecules, leading to changes in their activity and behavior .
Vergleich Mit ähnlichen Verbindungen
Fluoroboric acid (H[BF4]): Similar in structure and properties, but typically exists as a solution in water or other solvents.
Hexafluorophosphoric acid (H[PF6]): Another strong acid with similar applications in catalysis and electrochemistry.
Trifluoromethanesulfonic acid (CF3SO3H): Known for its strong acidity and use in organic synthesis
Uniqueness: Hydrogen tetrafluoroboranium is unique due to its combination of strong acidity and stability. Unlike some other strong acids, it does not pose significant oxidative hazards, making it safer to handle in various industrial and laboratory settings .
Eigenschaften
Molekularformel |
BF4H+2 |
|---|---|
Molekulargewicht |
87.82 g/mol |
IUPAC-Name |
hydron;tetrafluoroboranium |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q+1/p+1 |
InChI-Schlüssel |
VHFZZKJMWZJWCT-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B+](F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


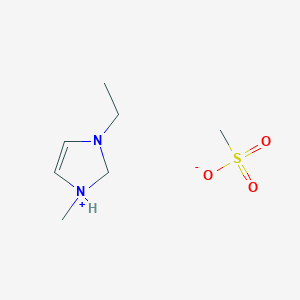
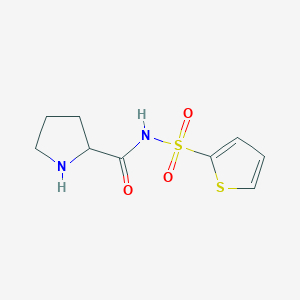
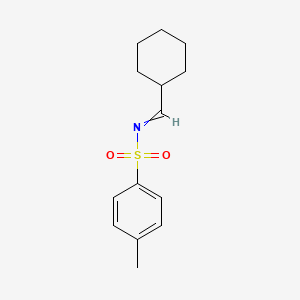
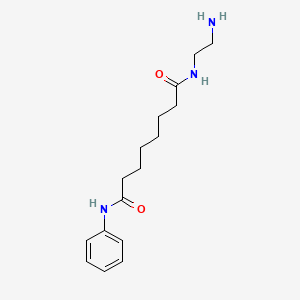
![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
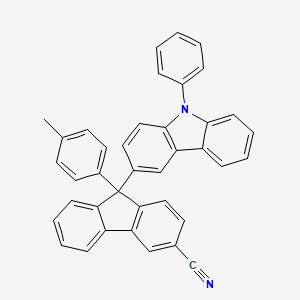

![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
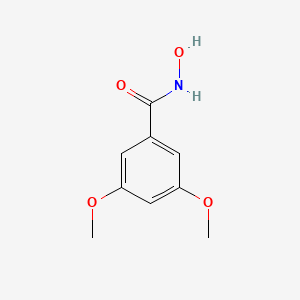
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)
